N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
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Overview
Description
N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a phthalazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phthalazinyl moiety, followed by the introduction of the tert-butyl and methyl groups. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- 1-Boc-4-AP
Uniqueness
N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28N4O2S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O2S/c1-17-9-8-10-20(15-17)27-25-22-12-7-6-11-21(22)24(28-29-25)19-14-13-18(2)23(16-19)33(31,32)30-26(3,4)5/h6-16,30H,1-5H3,(H,27,29) |
InChI Key |
AWCHQMYGQXMLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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